4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
The compound 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic molecule featuring a 3,4-dihydroquinoxalin-2(1H)-one core fused with a 4-methyl-1,2,3-thiadiazole moiety via a carbonyl linker. The quinoxalinone scaffold is a bicyclic structure containing two nitrogen atoms, known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-11(19-15-14-7)12(18)16-6-10(17)13-8-4-2-3-5-9(8)16/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNMTFAUHXMOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The quinoxaline portion is often synthesized through the condensation of 1,2-diamines with ketones or aldehydes, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
The compound has been investigated for its medicinal properties, including potential antimicrobial, antiviral, and anticancer activities. Its derivatives could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring, in particular, can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
Antitumor Activity
- Thiadiazole and Thiazole Analogues: Derivatives bearing 1,3,4-thiadiazole or thiazole substituents (e.g., Compounds 9b and 12a) exhibit potent antitumor activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. The thiadiazole derivative 9b showed an IC50 of 2.94 µM against HepG2, while the thiazole derivative 12a demonstrated superior potency (IC50 = 1.19 µM) .
- The methyl group on the thiadiazole may improve lipophilicity, enhancing membrane permeability .
sGC Activation Potential
- Carboxylic Acid Derivatives: Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives were designed as soluble guanylate cyclase (sGC) activators. This highlights the challenge of targeting sGC without a heme cofactor.
- Target Compound : The absence of carboxylic acid groups in the target compound likely shifts its mechanism away from sGC activation, instead favoring interactions with other biological targets, such as kinases or apoptosis regulators.
Structure-Activity Relationship (SAR) Considerations
- Thiadiazole vs. Thiazole : Thiadiazoles (with sulfur and two nitrogens) may offer stronger electron-withdrawing effects compared to thiazoles, influencing binding to electron-rich enzymatic pockets.
- Methyl Substitution : The 4-methyl group on the thiadiazole could reduce steric hindrance while increasing metabolic stability.
Biological Activity
The compound 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 232.26 g/mol
- CAS Number : Not specifically listed but related to thiadiazole derivatives.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, contributing to their antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazoles possess significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole derivative | Staphylococcus aureus | 0.22 μg/mL |
| 4-Methyl-1,2,3-thiadiazole derivative | Escherichia coli | 0.25 μg/mL |
| 4-Methyl-1,2,3-thiadiazole derivative | Bacillus subtilis | 0.30 μg/mL |
These results suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induction of G2/M phase arrest |
| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
The IC values indicate the concentration required to inhibit cell growth by 50%, illustrating the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the thiadiazole and quinoxaline structures influence biological activity. For instance, substituents on the thiadiazole ring have been shown to enhance both antimicrobial and anticancer activities.
Table 2: SAR Insights
| Substituent | Biological Activity | Observations |
|---|---|---|
| Methyl group | Increased potency | Enhanced interaction with targets |
| Halogen substitutions | Variable activity | Dependent on position and type |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
